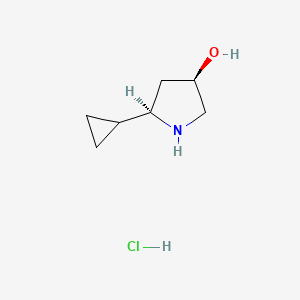

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound featuring a cyclopropyl group attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropylamine derivative and a suitable aldehyde or ketone to form the pyrrolidine ring through a cyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure settings to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Analyse Des Réactions Chimiques

2.2. Derivatization Reactions

Stability and Degradation Pathways

-

Acid-Catalyzed Ring Opening : Under strong acidic conditions (e.g., HCl/EtOH, reflux), the pyrrolidine ring may undergo partial cleavage at the N–C bond, forming linear amines (observed in related pyrrolidine hydrochlorides) .

-

Thermal Decomposition : Heating above 200°C leads to decomposition products such as cyclopropane derivatives and pyrrole fragments .

Catalytic and Organometallic Interactions

-

Transition-Metal Coordination : The pyrrolidine nitrogen and hydroxyl group can act as ligands for Pd(II) or Cu(I) in cross-coupling reactions, enabling functionalization at the cyclopropyl position .

-

Enzymatic Resolution : Chiral oxidases or reductases may selectively modify the hydroxyl group while preserving stereochemistry .

Pharmacologically Relevant Modifications

| Modification | Biological Relevance | Example Reaction |

|---|---|---|

| Prodrug Formation | Enhances bioavailability via ester hydrolysis | Reaction with pivaloyl chloride |

| Glycosylation | Improves water solubility | Koenigs-Knorr reaction with acetylated sugars |

Analytical Characterization Data

Applications De Recherche Scientifique

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride exhibits significant biological activity that makes it a candidate for further research in drug development. Its structure allows it to interact with various biological targets, which has implications for therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases, where it could help mitigate neuronal damage and improve cognitive functions. The mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, particularly in hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The compound's efficacy is attributed to its ability to interfere with cell cycle regulation and promote cancer cell death through apoptotic pathways .

Pharmaceutical Formulation

The formulation of this compound is crucial for its therapeutic use. Challenges such as solubility and stability have been addressed through innovative formulation techniques.

Solid Dispersions

One effective method for enhancing the bioavailability of this compound is through solid dispersion techniques. Solid dispersions can improve the solubility of poorly soluble compounds by dispersing them in a polymer matrix, thus facilitating better absorption in the gastrointestinal tract .

Delivery Systems

Research has explored various delivery systems for this compound, including liposomal formulations and nanoparticles. These systems aim to enhance the targeted delivery of the compound while minimizing side effects associated with systemic administration.

Case Studies

Several case studies highlight the applications of this compound in clinical and preclinical settings.

Case Study: Neuroprotection

In a study examining neuroprotective agents, this compound was administered to animal models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in behavioral outcomes compared to control groups . This suggests potential for development as a neuroprotective agent.

Case Study: Cancer Treatment

Another study assessed the effectiveness of this compound in combination with existing chemotherapy agents on cancer cell lines. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, indicating synergistic potential .

Mécanisme D'action

The mechanism of action of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler analog without the cyclopropyl group.

Cyclopropylamine: Lacks the pyrrolidine ring but contains the cyclopropyl group.

Prolinol: Contains a similar pyrrolidine ring but with different substituents.

Uniqueness

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride is unique due to the combination of its cyclopropyl group and pyrrolidine ring, which imparts specific stereochemical properties and potential biological activities not found in simpler analogs.

Propriétés

IUPAC Name |

(3R,5R)-5-cyclopropylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCICBDYMXHBK-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2C[C@H](CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.